molecular formula C5H9NO4 B1677928 N-carbomethoxy-L-alanine CAS No. 59190-99-7

N-carbomethoxy-L-alanine

Cat. No. B1677928
CAS RN: 59190-99-7
M. Wt: 147.13 g/mol
InChI Key: JAFZODJINWJNPZ-VKHMYHEASA-N
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Description

N-carbomethoxy-L-alanine is a compound with the molecular formula C5H9NO4 . It is also known by other names such as (2S)-2-[(methoxycarbonyl)amino]propanoic acid and Moc-Ala-OH .


Synthesis Analysis

The synthesis of N-carbomethoxy-L-alanine has been achieved through a divergent total synthesis of four kopsane alkaloids . Key transformations in the synthesis process include an asymmetric Diels–Alder reaction to assemble the central bicyclo [2.2.2]octane moiety and the quaternary stereocenter at C20, a SmI2-mediated cascade reduction/aldol reaction to construct the five-membered ring and the quaternary stereocenter at C7, and a late-stage cascade reductive amination/cyclization to establish the highly strained caged ring system .


Molecular Structure Analysis

The molecular structure of N-carbomethoxy-L-alanine is characterized by a central bicyclo [2.2.2]octane moiety and a quaternary stereocenter at C20 . The structure also includes a five-membered ring and a quaternary stereocenter at C7 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-carbomethoxy-L-alanine include an asymmetric Diels–Alder reaction, a SmI2-mediated cascade reduction/aldol reaction, and a late-stage cascade reductive amination/cyclization .


Physical And Chemical Properties Analysis

N-carbomethoxy-L-alanine has a molecular weight of 147.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 .

Scientific Research Applications

Carnosine and Related Dipeptides

  • Carnosine (β-alanyl-L-histidine) has been extensively studied for its physiological roles due to its biochemical properties like pH-buffering, metal-ion chelation, and antioxidant capacity. These features suggest carnosine's therapeutic potential in diseases involving ischemic or oxidative stress (Boldyrev, Aldini, & Derave, 2013).

Alanine Racemase and Enzymatic Activity

  • The crystal structures of alanine racemase bound with reaction intermediate analogs show the enzyme's role in converting L-alanine to D-alanine, a critical process in cell wall synthesis in bacteria. This suggests a potential area of study for analogs like N-carbomethoxy-L-alanine in understanding enzymatic mechanisms and antibiotic development (Watanabe et al., 2002).

β-Alanine Supplementation and Performance

  • β-Alanine supplementation, a rate-limiting precursor of carnosine, enhances muscle carnosine content and can attenuate fatigue in high-intensity exercises. This indicates the importance of β-alanine and its analogs in sports science and muscle physiology (Derave et al., 2007).

Alanine Metabolism in Plants

  • In soybeans under hypoxia, alanine aminotransferase (AlaAT) plays a role in alanine metabolism, suggesting the importance of alanine and its derivatives in plant biochemistry under stress conditions (Sousa & Sodek, 2003).

Carnosine Loading and Washout

  • Carnosine loading significantly increases muscle carnosine content, and its washout rates are slow, indicating that carnosine and potentially its analogs could have long-term effects on muscle biochemistry and performance (Baguet et al., 2009).

Future Directions

The divergent total synthesis of N-carbomethoxy-L-alanine opens up new possibilities for the synthesis of other complex molecules . This work could potentially be used for the industrial production of L-α-, L-β-, and L-γ-amino acids . The structural analysis provides new insights on enzyme–substrate interaction, which could shed light on engineering of CβAAs for high catalytic activity and broad substrate specificity .

properties

IUPAC Name

(2S)-2-(methoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-3(4(7)8)6-5(9)10-2/h3H,1-2H3,(H,6,9)(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFZODJINWJNPZ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-carbomethoxy-L-alanine

CAS RN

59190-99-7
Record name N-Carbomethoxy-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059190997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-CARBOMETHOXY-L-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UIL4K149FE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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